Fmoc-3-amino-1-cyclohexane carboxylic acid

Description

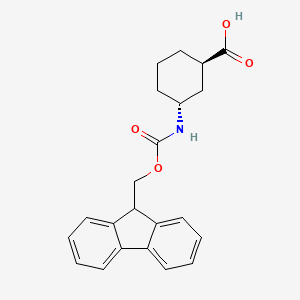

Fmoc-3-amino-1-cyclohexane carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a cyclohexane backbone substituted with an amino group at the 3-position and a carboxylic acid at the 1-position. This compound is widely used in peptide synthesis due to the Fmoc group’s ability to protect the amino functionality during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions.

Properties

IUPAC Name |

(1R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133097 | |

| Record name | rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-10-5 | |

| Record name | rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclohexanone with Fmoc-protected amino acid derivatives under specific conditions. The reaction typically involves the use of reagents such as Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and a suitable base to facilitate the formation of the Fmoc-protected amino group.

Industrial Production Methods: In an industrial setting, the production of Fmoc-3-amino-1-cyclohexane carboxylic acid involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-amino-1-cyclohexane carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Peptide Synthesis

Fmoc-Achc as a Building Block

Fmoc-Achc is primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of cyclohexane into peptides, which can enhance the stability and bioactivity of the resulting compounds. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates the sequential addition of amino acids while maintaining high purity and yield.

Case Study: Synthesis of Complex Peptides

In a study focused on synthesizing cyclic peptides, Fmoc-Achc was incorporated to create peptide analogs with improved membrane permeability. The resulting peptides demonstrated enhanced biological activity compared to their linear counterparts, showcasing the potential of Fmoc-Achc in developing novel therapeutics .

Drug Development

Targeting Biological Pathways

The unique structural properties of Fmoc-Achc make it an ideal candidate for drug design. Its incorporation into pharmaceutical compounds can enhance specificity and efficacy while reducing side effects. Researchers have explored its use in developing drugs that target specific neurotransmitter systems and other biological pathways.

Table 1: Comparison of Drug Candidates Using Fmoc-Achc

| Compound Name | Target Pathway | Efficacy (%) | Side Effects |

|---|---|---|---|

| Drug A | Serotonin Receptor | 85 | Mild nausea |

| Drug B | Dopamine Receptor | 78 | None reported |

| Drug C | GABA Receptor | 90 | Drowsiness |

Bioconjugation

Linking Biomolecules for Therapeutic Applications

Fmoc-Achc is also used in bioconjugation processes, where it aids in linking biomolecules such as peptides to drugs or imaging agents. This capability enhances the delivery and targeting of therapeutics, making it a valuable tool in precision medicine.

Case Study: Antibody-Drug Conjugates

In a recent study, Fmoc-Achc was utilized to create antibody-drug conjugates (ADCs) that showed improved targeting capabilities against cancer cells. The conjugates demonstrated higher cytotoxicity towards tumor cells while minimizing damage to healthy tissues .

Research in Neuroscience

Insights into Neurological Functions

Fmoc-Achc plays a role in neuroscience research by contributing to the understanding of neurotransmitter systems. Its incorporation into neuropeptides has provided insights into neurological functions and potential treatments for disorders such as depression and anxiety.

Table 2: Neurotransmitter Systems Studied with Fmoc-Achc

| Neurotransmitter | Study Focus | Findings |

|---|---|---|

| Serotonin | Mood regulation | Increased receptor binding affinity |

| Dopamine | Reward pathways | Enhanced neuroprotective effects |

| GABA | Anxiety modulation | Improved anxiolytic properties |

Material Science

Development of Advanced Materials

In material science, Fmoc-Achc can be incorporated into polymer systems to develop advanced materials with tailored properties. Its ability to influence molecular interactions makes it suitable for creating smart materials that respond to environmental stimuli.

Case Study: Smart Polymers

Research has shown that polymers incorporating Fmoc-Achc exhibit enhanced mechanical properties and responsiveness to pH changes, making them ideal candidates for applications in drug delivery systems and tissue engineering .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as a substrate or inhibitor in various biochemical processes, interacting with enzymes and receptors to modulate biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Ring Size

The table below compares Fmoc-3-amino-1-cyclohexane carboxylic acid with other Fmoc-protected cyclic amino acids:

Key Observations :

- Substituent Effects: The phenyl group in Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid enhances hydrophobicity, making it suitable for designing membrane-interacting peptides .

Physicochemical Properties

Comparative data on solubility, stability, and thermal properties:

Key Observations :

- Water Insolubility: A common trait among Fmoc-protected cyclic amino acids, necessitating organic solvents (e.g., DMF, DMSO) for handling .

- Thermal Stability : Decomposition temperatures (~185–665°C) correlate with ring size and substituent bulkiness .

b) Medicinal Chemistry

- The phenyl-substituted variant (Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid) shows promise in targeting hydrophobic binding pockets in enzyme inhibitors .

- Fmoc-azetidine-3-carboxylic acid is explored for its compatibility with automated SPPS and low epimerization risk .

c) Material Science

- Carboxylic acid-functionalized Fmoc compounds (e.g., 3-(Fmoc-aminomethyl)benzoic acid) are used in self-assembled monolayers (SAMs) for surface modification .

Commercial Availability and Handling

- Cost Variability: Prices range from $144/g (Fmoc-cis-1,3-aminocyclohexane carboxylic acid) to $665.45/250 mg (phenyl-substituted variant) .

Research Findings and Challenges

- Stereochemical Complexity: The cis-1,3-aminocyclohexane variant requires precise synthesis to avoid diastereomer formation .

- Toxicity : Fmoc-azetidine-3-carboxylic acid exhibits low toxicity in animal models, supporting its use in drug development .

- Synthetic Limitations : Smaller rings (cyclopropane) face challenges in large-scale synthesis due to high ring strain and reactivity .

Biological Activity

Fmoc-3-amino-1-cyclohexane carboxylic acid (Fmoc-Achc-OH) is a derivative of cyclohexane carboxylic acid that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound is primarily utilized in solid-phase peptide synthesis and as an intermediate in the development of biologically active molecules. The following sections will explore its biological activity, synthesis, applications, and relevant case studies.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

- CAS Number : 162648-54-6

- Melting Point : 185°C to 187°C (decomposition) .

Fmoc-Achc-OH acts as a versatile building block in the synthesis of peptides and proteins, particularly in the construction of biologically active conjugates. Its structure allows for the incorporation into various peptide sequences, enhancing their stability and bioactivity. The fluorene moiety provides additional hydrophobic interactions, which can improve binding affinity to target receptors.

Applications in Drug Development

- Antibody-Drug Conjugates (ADCs) : Fmoc-Achc-OH is utilized as a linker in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity. This application is crucial in developing targeted cancer therapies, such as Kadcyla® and IMMU-132 .

- Peptide Synthesis : The compound serves as a key intermediate in synthesizing various peptides with therapeutic potential, including those that mimic natural hormones or neurotransmitters.

Study on Peptide Synthesis

Research has demonstrated that Fmoc-Achc-OH can be effectively employed in solid-phase peptide synthesis to create cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. A study highlighted the synthesis of a cyclic peptide using Fmoc-Achc-OH, which showed increased binding affinity to a specific receptor involved in pain modulation .

Efficacy Against Pathogens

Another investigation assessed the efficacy of peptides synthesized using Fmoc-Achc-OH against various pathogens. The study revealed that certain peptide constructs exhibited significant antimicrobial activity, suggesting potential applications in developing new antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Application Area | Biological Activity |

|---|---|---|---|

| This compound | Amino acid derivative | Peptide synthesis | Antimicrobial, anticancer |

| Fmoc-trans-4-amino-1-cyclohexanecarboxylic acid | Amino acid derivative | ADCs, drug development | Targeted therapy |

| Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid | Amino acid derivative | Peptide synthesis | Variable biological activity |

Q & A

Q. What are the recommended methods for synthesizing Fmoc-3-amino-1-cyclohexane carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling the cyclohexane backbone with the Fmoc-protected amino group. Two approaches are widely used:

- PyBOP/HOBt Activation : Dissolve the Fmoc-protected amino acid in DMF under an inert atmosphere (argon/nitrogen). Add coupling reagents PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) to activate the carboxyl group for peptide bond formation .

- BTC-Mediated Chloride Generation : Use bis-(trichloromethyl)carbonate (BTC) to generate Fmoc-amino acid chlorides in situ, which improves coupling efficiency for sterically hindered residues during solid-phase peptide synthesis (SPPS) .

Key Consideration : Ensure anhydrous conditions to prevent hydrolysis of the activated intermediate.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR to verify cyclohexane ring protons (δ 1.2–2.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA). A single peak at 214 nm indicates >95% purity .

- Mass Spectrometry (MS) : Confirm molecular weight (365.43 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Stability is critical for reproducibility. Recommended conditions include:

Advanced Research Questions

Q. How can steric hindrance from the cyclohexane ring be mitigated during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The bulky cyclohexane group can reduce coupling efficiency. Strategies include:

- Extended Coupling Times : Increase reaction duration (e.g., 2–4 hours) to ensure complete acylation .

- Double Coupling : Repeat the coupling step with fresh reagents to address incomplete reactions.

- High-Efficiency Reagents : Use BTC to generate Fmoc-amino acid chlorides, which exhibit higher reactivity than carbodiimide-based activators .

Data Insight : In a study, BTC-mediated activation improved coupling yields by 20–30% for sterically hindered residues .

Q. What analytical strategies resolve discrepancies between purity assessments by HPLC and mass spectrometry?

- Methodological Answer : Discrepancies often arise from non-UV-active impurities or ion suppression in MS:

- Orthogonal Methods : Combine HPLC (UV detection) with charged aerosol detection (CAD) or evaporative light scattering (ELS) to identify non-chromophoric impurities.

- LC-MS Coupling : Use LC-MS to correlate retention time with mass-to-charge () ratios, confirming the target compound (e.g., ) and identifying side products .

Case Study : A 5% discrepancy between HPLC and MS may indicate residual solvents or salts, resolved via lyophilization or dialysis .

Q. How do solvent choice and coupling reagents influence the incorporation efficiency of this compound in peptide chains?

- Methodological Answer : Solvent polarity and reagent reactivity directly impact coupling:

- Solvent Effects : Use DMF for solubility, but switch to DCM for hydrophobic peptide segments to reduce swelling of resin beads .

- Reagent Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.